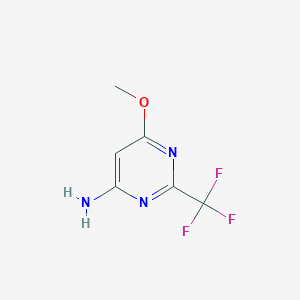

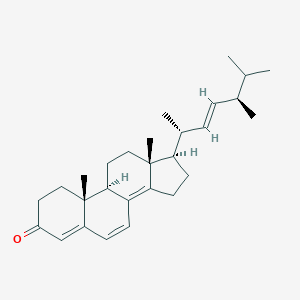

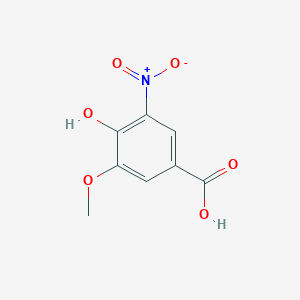

![molecular formula C17H26N2O3 B108281 Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester CAS No. 1423037-44-8](/img/structure/B108281.png)

Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Carbamic acid, N-[(1S,2S)-2-methyl-1-[[(1-methylethyl)amino]carbonyl]butyl]-, phenylmethyl ester" is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. These compounds are relevant in various chemical and pharmaceutical applications due to their functional groups and reactivity.

Synthesis Analysis

The synthesis of carbamic acid esters can be achieved through different methods. One approach is the palladium-catalyzed amination of aryl halides using carbamic acid 2-trimethylsilylethyl ester as an ammonia equivalent, which allows for the preparation of anilines with sensitive functional groups . Another method involves the reduction and condensation of nitrophenyl isocyanate derivatives under a hydrogen atmosphere using Raney nickel as a catalyst, providing a convenient one-pot synthesis with excellent yields .

Molecular Structure Analysis

Carbamate derivatives exhibit interesting structural properties. For instance, the molecular structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, a related compound, has been characterized by X-ray diffraction studies, revealing a non-planar conformation with a dihedral angle between the carbazole and amide moieties. The crystal packing is stabilized by intermolecular hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

Carbamate derivatives can undergo various chemical reactions. N-methylation of carbamate derivatives of α-amino acids can occur without racemization, indicating that the reactivity of substrates is influenced by their ability to complex with copper . The protonation behavior of carbamic acid esters is similar to that of amides, and they are intermediate in basicity between structurally similar amides and esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. The thermal analysis of carbamic acid esters can be determined by DSC and TGA, as shown in the study of the carbazole derivative . The presence of functional groups such as the ester and amide influences the solubility, reactivity, and interaction with biological molecules, as seen in the inhibition of lipolytic enzymes by n-butyl carbamic acid methyl ester .

科学的研究の応用

Enantioselective Preparation and Synthesis

- Enantioselective Preparation of Dihydropyrimidones : This compound has been used in the enantioselective preparation of dihydropyrimidones, which are chiral compounds. These applications often involve Mannich reactions and are significant for stereochemical configurations (Goss et al., 2009).

- Synthesis of Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate : It's also involved in asymmetric Mannich reactions for synthesizing chiral amino carbonyl compounds (Yang et al., 2009).

Chemical Process Development

- Development of Tolylenediisocyanate Synthesis Process : This compound is used in the development of synthesis processes for chemicals like tolylenediisocyanate, highlighting its role in creating intermediates for industrial chemicals (Aso & Baba, 2003).

Spectroscopic Analysis and Structural Study

- Spectroscopic and Structural Analysis : This compound is studied for its spectroscopic properties and crystal structure, which is crucial in the field of material sciences (Lewanowicz et al., 1996).

Synthesis and Biological Evaluation

- Synthesis of Tritium, Deuterium, and Carbon-14 Labeled Compounds : It has been used in the synthesis of labeled compounds for investigating drugs for diseases like Alzheimer's (Ciszewska et al., 1997).

- Biological Evaluation of N-methyltetrahydropyridine-3-carboxylic Acids : Its derivatives have been synthesized and evaluated biologically, demonstrating its significance in medicinal chemistry (Müller-Uri et al., 1986).

Catalysis and Chemical Reactions

- Use in Palladium-Catalyzed Aminations : This compound serves as an ammonia equivalent in palladium-catalyzed aminations, showcasing its role in catalytic processes (Mullick et al., 2010).

Agricultural Applications

- Use in Plant Protection : Derivatives of carbamic acid, including this compound, are utilized in the agricultural sector for plant protection, serving as insecticides and herbicides (Melnikov, 1971).

Fragrance Industry

- Use as a Fragrance Ingredient : It has been reviewed for its toxicologic and dermatologic aspects when used as a fragrance ingredient, indicating its application in the fragrance industry (Mcginty et al., 2012).

特性

IUPAC Name |

benzyl N-[(2S,3S)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-5-13(4)15(16(20)18-12(2)3)19-17(21)22-11-14-9-7-6-8-10-14/h6-10,12-13,15H,5,11H2,1-4H3,(H,18,20)(H,19,21)/t13-,15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGOSUHDCGODBA-ZFWWWQNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

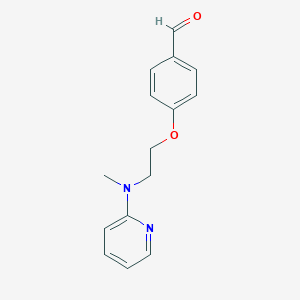

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)